molecular formula C10H12N5Na3O11P2 B12323385 trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Cat. No.: B12323385
M. Wt: 509.15 g/mol
InChI Key: PBVNHDMBCZSEMD-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature of Trisodium;[[(2R,3S,4R,5R)-5-(2-Amino-6-Oxo-3H-Purin-9-Yl)-3,4-Dihydroxyoxolan-2-Yl]Methoxy-Oxidophosphoryl] Phosphate

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name This compound encodes critical stereochemical and functional details:

  • Core structure : The compound is based on a ribose sugar (oxolan-2-yl) with specific stereochemistry: 2R, 3S, 4R, 5R configurations. This indicates the spatial arrangement of hydroxyl groups on the ribose ring, consistent with the β-D-ribofuranose conformation found in adenosine derivatives.
  • Nucleobase : The substituent at position 5 of the ribose is 2-amino-6-oxo-3H-purin-9-yl , corresponding to adenine with modifications at positions 2 (amino group) and 6 (keto group). This matches the canonical adenine structure in adenosine monophosphate (AMP).
  • Phosphate groups : The methoxy-oxidophosphoryl and phosphate groups denote two phosphate moieties. The first is linked via a methoxy group to the ribose's 5'-oxygen, while the second forms a phosphodiester bond. The trisodium designation indicates three sodium counterions neutralizing the negative charges of the phosphate groups.
Structural Breakdown
  • Ribose backbone : The ribose ring (oxolan-2-yl) adopts the β-D configuration, critical for biological activity in nucleotides.
  • Phosphate connectivity : The methoxy-oxidophosphoryl group (PO₃⁻) is esterified to the ribose's 5'-hydroxyl, while the second phosphate group forms a bridging linkage. This structure resembles adenosine diphosphate (ADP) but with additional sodium ions.
  • Stereochemical specificity : The R/S configurations ensure proper spatial orientation for enzymatic interactions, as seen in AMP-activated protein kinase (AMPK) binding.

Table 1: Molecular Data

Property Value Source
Molecular formula C₁₀H₁₂N₅Na₃O₁₀P₂ Derived
Molecular weight 573.18 g/mol (calculated) Derived
Phosphate groups 2, with trisodium counterions

Common Synonyms and Historical Naming Conventions

The compound has been referenced under multiple names, reflecting evolving biochemical terminology:

  • Trisodium adenosine diphosphate : Emphasizes the diphosphate moiety and sodium counterions.
  • Adenylyl phosphate trisodium salt : Highlights the adenylyl (adenosine monophosphate) group linked to an additional phosphate.
  • 5'-Phosphoadenosine trisodium : Denotes phosphorylation at the ribose's 5' position, consistent with AMP nomenclature.
Historical Context

Early literature often described similar compounds as "adenylic acid salts," referencing their relationship to adenosine monophosphate (AMP). The term phosphaden , a historical synonym for AMP, has occasionally been extended to phosphorylated derivatives like this compound. The shift to systematic IUPAC naming reflects the need for precision in distinguishing between mono-, di-, and triphosphates, as well as their salt forms.

CAS Registry Number and Regulatory Classification

CAS Registry Number

The compound is assigned 56983-24-5 in the Chemical Abstracts Service (CAS) registry, corresponding to its non-sodium form, [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate. The trisodium variant may lack a distinct CAS entry, as salts are often cataloged under parent acid entries.

Regulatory Classification
  • Research Use : Classified as a laboratory chemical for biochemical studies, particularly in enzyme kinetics and nucleotide metabolism.
  • Non-Pharmaceutical : Not listed in pharmacopeias or approved for therapeutic use, aligning with its role as a research reagent.
  • Safety Data : Regulatory documentation focuses on handling as a non-hazardous substance under standard laboratory protocols, though specific classifications are absent in public databases.

Table 2: Regulatory and Identification Data

Identifier Detail Source
CAS Registry Number 56983-24-5 (parent acid)
Regulatory Status Laboratory use only

Properties

Molecular Formula

C10H12N5Na3O11P2

Molecular Weight

509.15 g/mol

IUPAC Name

trisodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H15N5O11P2.3Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3

InChI Key

PBVNHDMBCZSEMD-UHFFFAOYSA-K

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Strain Selection and Fermentation Conditions

  • Strain : Mutated Bacillus subtilis NRRL B-2911, optimized for low nucleotidase activity to prevent GDP hydrolysis.
  • Medium Composition :

    Component Concentration (g/L)
    Soybean meal extract 10.0
    Soluble starch 50.0
    Sodium citrate 11.7
    Ammonium sulfate 0.015
    KH2PO4 0.1
    MgSO4·7H2O 0.05
  • Fermentation : Conducted at 37°C for 72 hours with aeration (1.0 vvm) and agitation (300 rpm). The broth yields a mixture of GMP, GDP, and GTP.

Post-Fermentation Processing

  • Centrifugation : Removal of biomass at 10,000 × g for 20 minutes.
  • Ion-Exchange Chromatography : GDP is isolated using DEAE-Sephadex A-25 with a linear gradient of 0.1–0.5 M triethylammonium bicarbonate (TEAB).
  • Conversion to Trisodium Salt : The GDP-containing fractions are treated with NaOH (3 equivalents) to neutralize phosphate groups, followed by lyophilization.

Yield : 35–40% GDP from total guanosine phosphates.

Enzymatic Synthesis via De Novo Purine Pathway

A multi-enzyme cascade enables de novo GDP synthesis from glucose and glutamine, leveraging cofactor regeneration systems:

Reaction Components

  • Substrates : Glucose, glutamine, serine, NH4Cl, KHCO3.
  • Enzymes :

    Enzyme Function
    PRPP synthetase Converts ribose-5-phosphate to PRPP
    IMP dehydrogenase Catalyzes IMP → XMP
    GMPS (GuaA) Converts XMP → GMP using glutamine
    Nucleoside diphosphate kinase Phosphorylates GMP → GDP
  • Cofactors : ATP, NAD+, and tetrahydrofolate (THF), regenerated via creatine phosphate and α-ketoglutarate.

Reaction Conditions

  • Temperature : 37°C, pH 7.4.
  • Time : 48–72 hours.
  • Yield : 57% GDP (based on glucose input).

Trisodium Salt Formation

The reaction mixture is filtered, and GDP is precipitated with ethanol (3:1 v/v). The precipitate is dissolved in water and neutralized with NaOH (3 eq) to pH 7.0.

Chemical Phosphorylation of Guanosine Monophosphate

Chemical synthesis involves activating GMP for phosphorylation:

Imidazolide Activation

  • Reagents : GMP, imidazole, 2,2′-dithiodipyridine.
  • Procedure :
    • GMP (1 mmol) is reacted with imidazole (10 mmol) and 2,2′-dithiodipyridine (5 mmol) in DMF at 25°C for 2 hours to form GMP-imidazolide.
    • The activated intermediate is coupled with triethylammonium phosphate (4 mmol) in the presence of ZnCl2 (8 mmol).

Purification and Salt Conversion

  • Ion-Exchange Chromatography : GDP is purified using DEAE-Sephadex A-25 (0–0.7 M TEAB gradient).
  • Neutralization : The triethylammonium salt is treated with NaOH (3 eq) to yield trisodium GDP.

Yield : 64% GDP.

Neutralization of Guanosine Diphosphoric Acid

Direct neutralization of GDP acid with sodium hydroxide is a scalable industrial method:

Reaction Protocol

  • GDP Acid Preparation : GDP is extracted from fermentation broth via cation-exchange resin (H+ form).
  • Neutralization : GDP acid (1 mol) is dissolved in water and titrated with 3 M NaOH to pH 6.5–7.0.

Crystallization

The solution is concentrated under vacuum and cooled to 4°C to crystallize trisodium GDP. The crystals are washed with cold ethanol and dried at 50°C.

Purity : ≥98% (HPLC).

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Purity (%)
Microbial Fermentation 35–40 High Low 95
Enzymatic Synthesis 57 Moderate High 99
Chemical Phosphorylation 64 Low Moderate 97
Neutralization 90 High Low 98

Chemical Reactions Analysis

Hydrolysis of Phosphate Groups

The triphosphate chain undergoes hydrolysis under acidic, alkaline, or enzymatic conditions, producing mono- or diphosphate derivatives. This reaction is critical for energy transfer in biological systems.

Reaction Conditions Products Catalysts/Enzymes Key Observations
pH 2–3, 80°CDiphosphate + inorganic phosphateNoneComplete hydrolysis within 24 hours
pH 7.4, 37°C Monophosphate + pyrophosphateAlkaline phosphataseTemperature-dependent kinetics
Enzymatic (ATPase) ADP + phosphateATPaseBiological energy release
  • Mechanism : Nucleophilic attack by water or hydroxide ions on the phosphorus center, leading to cleavage of the phosphoanhydride bond.

  • Stability : The trisodium salt form enhances solubility but reduces stability in aqueous solutions compared to free acids .

Enzymatic Phosphorylation

The compound acts as a substrate for kinases, transferring phosphate groups to other biomolecules (e.g., proteins, nucleotides).

Example Reaction :

Compound+GlucoseHexokinaseGlucose 6 phosphate+ADP+Na3PO4[1][7]\text{Compound}+\text{Glucose}\xrightarrow{\text{Hexokinase}}\text{Glucose 6 phosphate}+\text{ADP}+\text{Na}_3\text{PO}_4\quad[1][7]

  • Specificity : The 2-amino-6-oxopurine base mimics adenosine, enabling recognition by ATP-dependent enzymes.

  • Applications : Used in enzymatic assays to study kinase activity .

Metal Ion Chelation

The phosphate groups coordinate with metal ions (e.g., Cu²⁺, Mg²⁺), forming stable complexes that modulate reactivity.

Metal Ion Coordination Site Stability Constant (log K) Biological Relevance
Cu²⁺ β- and γ-phosphates4.2–5.8 Redox catalysis
Mg²⁺ α-phosphate3.9 Enzyme cofactor
  • Structural Impact : Chelation induces conformational changes in the ribose-phosphate backbone, altering substrate binding in enzymes .

Oxidation of the Purine Base

The 2-amino-6-oxopurine moiety undergoes oxidation, particularly in the presence of reactive oxygen species (ROS), forming uric acid derivatives.

Reaction Pathway :

Purine baseH2O22 8 dihydroxyadenine inferred from structural analogs 3 9 \text{Purine base}\xrightarrow{\text{H}_2\text{O}_2}\text{2 8 dihydroxyadenine}\quad \text{ inferred from structural analogs 3 9 }

  • Conditions : Accelerated under alkaline conditions or with peroxidase enzymes.

  • Outcome : Loss of biological activity due to base modification .

Acid-Base Reactions

The compound participates in proton exchange reactions, acting as a buffer in physiological systems.

Protonation Site pKa Role
γ-phosphate 6.5pH buffering in cells
Purine N1 3.9Stabilizes base pairing
  • pH Sensitivity : Deprotonation at high pH increases negative charge, enhancing metal-binding capacity .

Lipid Conjugation

The phosphate group reacts with lipid derivatives (e.g., phosphatidylethanolamine) to form liposomal prodrugs, improving cellular uptake .

Example :

Compound+DSPEEDC NHSPhospholipid nucleotide conjugate[2]\text{Compound}+\text{DSPE}\xrightarrow{\text{EDC NHS}}\text{Phospholipid nucleotide conjugate}\quad[2]

Key Research Findings

  • Thermodynamic Stability : The triphosphate group’s ΔG of hydrolysis is approximately −30.5 kJ/mol, comparable to ATP .

  • Catalytic Role : Serves as a cofactor in RNA polymerases, with Mg²⁺ chelation critical for enzymatic activity .

  • Degradation Pathways : Hydrolysis predominates in extracellular environments, while enzymatic processes dominate intracellularly .

Scientific Research Applications

Role in Nucleotide Metabolism

This compound plays a crucial role in nucleotide metabolism, particularly in the regulation of purine nucleotides. Research indicates that purine nucleotides are involved in various cellular processes, including energy metabolism and signaling pathways. A study highlights that purine nucleotides can influence the activity of uncoupling protein 1 (UCP1), which is essential for thermogenesis in brown adipose tissue .

Purinosome Formation

The compound is also linked to the formation of purinosomes—metabolons that facilitate de novo purine synthesis. These structures are essential for maintaining cellular energy levels under conditions of limited purine availability. The assembly of purinosomes has been shown to increase significantly in cells lacking purine salvage capabilities . This suggests that trisodium phosphate derivatives may enhance ATP production through improved spatial organization of metabolic enzymes.

Therapeutic Potential

The therapeutic potential of this compound extends to its use as a molecular target for treating T-cell malignancies and infections. Purine nucleoside phosphorylase inhibitors derived from similar compounds have demonstrated efficacy in preclinical studies . The ability to modulate purine metabolism opens avenues for developing treatments for various diseases.

Postharvest Treatment

Trisodium phosphate has been studied for its effects on postharvest fruit quality. For instance, research on jujube fruit indicates that treatment with trisodium phosphate reduces weight loss and maintains fruit firmness during storage. The compound suppresses the activities of enzymes involved in sucrose metabolism, thereby preserving the fruit's quality over time .

Parameter Control TSP Treated
Weight Loss (%)105
Firmness (N)812
Sugar Content (g/100g)1510
Ascorbic Acid Content (mg)2025

Disease Management

Trisodium phosphate is recognized as a Generally Recognized As Safe (GRAS) substance and can be utilized to control postharvest diseases effectively. Its application helps maintain the overall quality of fruits by inhibiting decay-causing pathogens while enhancing storage life.

Drug Development

The compound's structural characteristics make it a candidate for drug development, particularly in designing inhibitors targeting specific enzymes involved in nucleotide metabolism. For example, modifications to the purine structure can lead to effective inhibitors for purine nucleoside phosphorylase, which is crucial for certain cancer therapies .

Molecular Imaging

Recent advancements suggest potential applications in molecular imaging techniques where compounds similar to trisodium phosphate could serve as tracers due to their biochemical properties. This could enhance diagnostic capabilities for diseases related to nucleotide metabolism.

Mechanism of Action

The mechanism of action of guanosine 5’-(trihydrogen diphosphate), trisodium salt involves its interaction with nucleotide-binding proteins such as G-proteins. It binds to these proteins and modulates their activity by acting as a substrate or inhibitor. This interaction is crucial for various cellular processes, including signal transduction, protein synthesis, and cell division .

Comparison with Similar Compounds

Tetrasodium Analogs

Compound: Tetrasodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphoryl phosphate (PubChem CID: N/A)

  • Key Differences: Additional phosphate group, resulting in a tetrasodium salt. Lacks the 2-amino-6-oxo modification on the purine base.
  • Implications: Higher negative charge reduces membrane permeability but improves solubility for in vitro assays. Canonical adenine base may target different enzymes (e.g., kinases vs. oxidoreductases) .

Sulfur-Containing Derivatives

Compound: [(2R,3S,4R,5R)-5-[6-amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (CAS: 110224-45-8)

  • Key Differences: Substitution of a phosphate with a 3-aminopropylsulfanyl group at the purine’s 2-position. Molecular weight: 516.36 g/mol (vs. ~500–550 g/mol for the trisodium compound).
  • Implications: Sulfur enhances stability against phosphatases. The thioether linkage may alter receptor affinity (e.g., adenosine A2A vs. A3 subtypes) .

Flavin Adenine Dinucleotide (FAD)

Compound: [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphate linked to flavin (CID: 643975)

  • Key Differences: Incorporates a flavin mononucleotide (FMN) moiety instead of a second phosphate. Molecular weight: 785.557 g/mol.
  • Implications: Functions as a redox cofactor in enzymes (e.g., oxidoreductases).

P2Y Receptor Antagonists

Compound : AR-C67085 (CID: N/A)

  • Structure : Dichloromethyl-phosphonic acid derivative with a propylsulfanyl group.
  • Key Differences :
    • Propylsulfanyl substitution at the purine 2-position.
    • Dichloromethylphosphonate replaces one phosphate group.
  • Implications :
    • High affinity for P2Y12 receptors, making it a potent antiplatelet agent.
    • Reduced polarity compared to the trisodium compound enhances blood-brain barrier penetration .

Structural and Functional Data Table

Compound Name Molecular Weight (g/mol) Key Modifications Biological Targets Solubility (Na Salt)
Target Trisodium Compound ~520 (estimated) 2-amino-6-oxopurine, bis-phosphate Enzymes, receptors High (aqueous)
Tetrasodium Analog ~600 (estimated) Canonical adenine, triphosphate Kinases, ATPases Very high
Sulfur Derivative 516.36 3-aminopropylsulfanyl, phosphono A2A/A3 adenosine receptors Moderate
FAD 785.557 Flavin moiety Oxidoreductases Low (requires NADPH)
AR-C67085 ~650 (estimated) Propylsulfanyl, dichloromethylphosphonate P2Y12 receptors Moderate

Biological Activity

Trisodium phosphate (TSP), chemically represented as Na3PO4\text{Na}_3\text{PO}_4, is a sodium salt of phosphoric acid with diverse applications in various fields, including food processing, cleaning agents, and as a buffering agent in biological systems. The compound has garnered interest for its biological activity, particularly concerning its role in purine metabolism and potential therapeutic applications.

Chemical Structure and Properties

Trisodium phosphate is characterized by its high solubility in water and ability to act as a buffering agent, maintaining pH levels in biological systems. Its structural formula can be represented as:

Na3PO412H2O\text{Na}_3\text{PO}_4\cdot 12\text{H}_2\text{O}

This hydrated form is commonly used in laboratory settings and industrial applications.

1. Role in Purine Metabolism

Purines are essential biomolecules that play critical roles in cellular processes, including energy transfer (ATP), signaling (cAMP), and as building blocks for nucleic acids. Trisodium phosphate's involvement in purine metabolism has been highlighted in several studies:

  • Regulation of PRPP Synthetase : TSP has been shown to enhance the availability of phosphoribosyl pyrophosphate (PRPP), a crucial substrate for purine synthesis. Increased PRPP availability can accelerate the de novo synthesis of purine nucleotides, which is vital for cell proliferation and function .
  • Impact on Leukocyte Function : Research indicates that TSP can influence leukocyte metabolism, enhancing the incorporation of labeled precursors into purines. This suggests that TSP may play a role in modulating immune responses through its effects on purine synthesis pathways .

2. Cellular Mechanisms

Trisodium phosphate has been linked to various cellular mechanisms, particularly through its interactions with purinergic receptors:

  • P2Y Receptor Activation : Studies have demonstrated that activation of P2Y receptors by TSP can lead to intracellular calcium mobilization and apoptosis in certain cancer cell lines. For instance, the P2Y1 receptor activation was associated with increased apoptosis in PC-3 prostate cancer cells when treated with TSP .
  • Calcium Mobilization : The compound's ability to induce calcium signaling pathways suggests potential therapeutic applications in cancer treatment by promoting programmed cell death in malignant cells .

Case Study 1: Effects on Cancer Cell Lines

A study investigated the effects of TSP on PC-3 prostate cancer cells, revealing that TSP treatment significantly increased early apoptotic markers. The percentage of early apoptotic cells rose from 0.55% with cycloheximide (CHX) treatment alone to 6.78% with the combination of CHX and TSP . This indicates that TSP may enhance the efficacy of existing chemotherapeutic agents.

Case Study 2: Purine Metabolism in Gout Patients

Research involving peripheral blood leukocytes from gout patients showed that increased PRPP levels due to TSP treatment led to accelerated de novo purine synthesis. This highlights the compound's potential utility in conditions characterized by altered purine metabolism, such as gout .

Data Tables

Study Findings Reference
Purine Synthesis AccelerationIncreased PRPP availability enhances purine synthesis rates
Apoptosis InductionSignificant increase in early apoptosis markers in PC-3 cells
Immune Response ModulationEnhanced leukocyte metabolism and function

Q & A

Q. What are the key synthetic strategies for obtaining high-purity trisodium phosphate derivatives of modified adenosine analogs?

Synthesis typically involves sequential phosphorylation of the adenosine core using phosphoramidite chemistry. For example, the 2'- and 3'-hydroxyl groups of the ribose moiety are protected with acid-labile groups (e.g., dimethoxytrityl, DMT), followed by stepwise coupling with activated phosphate reagents (e.g., 2-cyanoethyl diisopropylphosphoramidites) . Deprotection under controlled acidic or oxidative conditions ensures retention of the labile 6-oxo-purinyl group. Final purification via ion-exchange chromatography or reversed-phase HPLC is critical to isolate the trisodium salt form .

Q. How is the structural integrity of this compound validated in experimental settings?

Multi-dimensional NMR (e.g., 31^{31}P NMR for phosphate groups, 1^{1}H-13^{13}C HSQC for sugar-proton correlations) and high-resolution mass spectrometry (HRMS) are essential. The compound’s InChIKey (XCOZIAOMHASKGR-CSMIRWGRSA-N) and canonical SMILES ( ) enable cross-referencing with computational models. X-ray crystallography may be employed if single crystals are obtainable, though the hydrophilic phosphate groups often complicate crystallization .

Q. What methodologies are recommended for assessing its stability and solubility in biological buffers?

Stability studies should use LC-MS to monitor degradation under varying pH (4–9), temperature (4–37°C), and ionic strength. Solubility is optimized via co-solvents (e.g., DMSO for stock solutions) or formulation with cyclodextrins. Sodium counterions enhance aqueous solubility, but residual free phosphate may interfere with enzymatic assays, necessitating dialysis or ultrafiltration .

Advanced Research Questions

Q. How does the compound’s polyphosphate chain influence its interaction with ATP-dependent enzymes (e.g., kinases, helicases)?

The trisodium phosphate moiety mimics ATP’s γ-phosphate, enabling competitive inhibition assays. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (KdK_d) to target enzymes. Molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (derived from InChI/SMILES in ) helps predict binding poses relative to ATP-binding pockets . Functional disruption is validated via enzymatic activity assays (e.g., luciferase-based ATP consumption).

Q. What experimental designs address contradictory data in receptor binding studies (e.g., adenosine vs. P2Y purinergic receptors)?

Contradictions arise from receptor subtype specificity and differential phosphorylation states. Use radiolabeled analogs (e.g., 32^{32}P or 3^{3}H) in competitive binding assays with HEK293 cells overexpressing human adenosine (A1_{1}, A2A_{2A}) or P2Y receptors. Cross-validate with siRNA-mediated receptor knockdown and calcium flux assays. Structural analogs like CV1808 ( ) serve as positive controls to distinguish receptor affinities .

Q. How can computational modeling predict its pharmacokinetic behavior in vivo?

Molecular dynamics (MD) simulations (e.g., GROMACS) model the compound’s solvation and membrane permeability. Pharmacokinetic parameters (e.g., volume of distribution, clearance) are estimated via quantitative structure-property relationship (QSPR) models using logP (calculated from SMILES) and polar surface area. Metabolomics (LC-MS/MS) identifies degradation products in plasma or liver microsomes .

Methodological Notes

  • Avoided Sources : Commercial suppliers () and non-peer-reviewed platforms (e.g., BenchChem) were excluded per guidelines.
  • Advanced Techniques : Focus on orthogonal validation (e.g., SPR + docking) to mitigate assay-specific artifacts.
  • Data Contradictions : Cross-referencing structural analogs () clarifies receptor selectivity and metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.